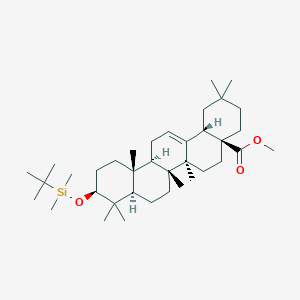

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate (MTO) is a synthetic derivative of the natural product oleanolic acid. It is a highly versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. Its unique structure and properties make it a valuable tool for both research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities and Cellular Protection

Oleanolic acid, a natural triterpenoid from which Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is derived, has been extensively studied for its antioxidant properties. It acts both as a direct free radical scavenger and as a biological molecule enhancing cellular antioxidant defenses. The mechanism involves increasing the generation of antioxidants like glutathione and the expression of key antioxidant enzymes mediated by nuclear factor erythroid 2 p45-related factor 2 (Nrf2). Activation of MAP kinases, primarily JNK and ERK, plays a crucial role in this process, providing protection against oxidative stress-induced cytotoxicity in cells Xin Wang et al., 2010.

Divergent Synthesis and Functional Polymers

Research has also explored the use of related compounds in the divergent synthesis of dendrimers and functional polymers, leveraging reactions like the Passerini reaction and olefin cross-metathesis. These methodologies utilize castor oil-derived chemicals for creating core units with terminal double bonds, which after further reactions, result in active core units bearing reactive sites for branching. This approach demonstrates the utility of such compounds in creating complex, multi-functional polymers for various applications Oliver Kreye et al., 2014.

Lubricant and Additive Synthesis

In the context of green chemistry, derivatives of this compound and similar compounds have been synthesized for potential use in lubricants and fuel additives. These derivatives exhibit improved low-temperature properties, enhanced thermo-oxidative stability, and significant potential in reducing wear and friction at low concentrations. Such studies underscore the role of these compounds in developing sustainable, bio-based lubricants and additives, contributing to the advancement of environmentally friendly technologies K. Doll and S. Erhan, 2008.

Cancer Prevention and Therapy

Oleanolic acid and its synthetic derivatives have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways, including nuclear factor-κB and AKT, demonstrating potent antiangiogenic and antitumor activities in rodent cancer models. Their ability to interfere with various molecular targets highlights the therapeutic potential of oleanolic acid derivatives in treating diverse cancer types M. Shanmugam et al., 2014.

Eigenschaften

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3Si/c1-31(2,3)41(12,13)40-29-17-18-34(8)27(33(29,6)7)16-19-36(10)28(34)15-14-25-26-24-32(4,5)20-22-37(26,30(38)39-11)23-21-35(25,36)9/h14,26-29H,15-24H2,1-13H3/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXQUFDRMQZVJI-RRLKWQEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![ethyl 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2551152.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)